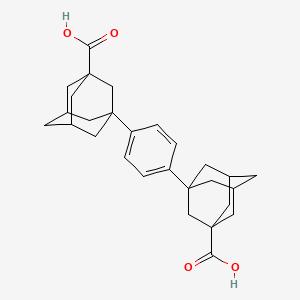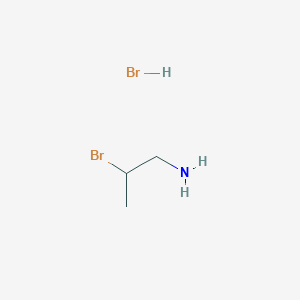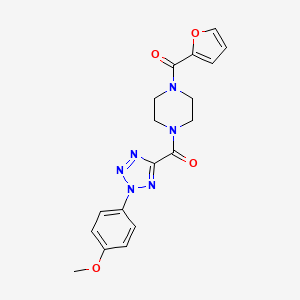
3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid, more commonly known as 3,3'-PDC, is a novel chemical compound first synthesized in the early 2000s. It has since gained attention in the scientific community due to its potential applications in research and laboratory experiments.
Mechanism of Action
The mechanism of action of 3,3'-PDC is not yet fully understood. However, it is believed that the compound binds to certain receptors on the cell surface, which then triggers a signaling cascade that results in a physiological response. It is also believed that the compound has an effect on the expression of certain genes, resulting in changes in the cell's physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3'-PDC are still being studied. However, it has been shown to have an effect on the expression of certain genes, resulting in changes in the cell's physiology. Additionally, it has been shown to have an effect on the activity of certain proteins, resulting in changes in the cell's metabolism.
Advantages and Limitations for Lab Experiments
3,3'-PDC has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is not toxic and does not interfere with cellular processes. Additionally, it has a high purity, which makes it ideal for use in experiments. One limitation is that its mechanism of action is not yet fully understood, which can make it difficult to interpret results.
Future Directions
There are a number of potential future directions for the use of 3,3'-PDC in research and laboratory experiments. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, it could be used to study the effects of drugs on cells, as it can be used to monitor the activity of drugs and their effects on cells. Finally, it could be used to study the effects of chemical compounds on cells, as it is not toxic and does not interfere with cellular processes.
Synthesis Methods
3,3'-PDC can be synthesized through a method known as the Pd-catalyzed cross-coupling of diadamantane-1-carboxylic acid with 4-bromophenylmagnesium bromide in the presence of hydrochloric acid. This reaction yields a high yield of 3,3'-PDC, with a purity of over 99%.
Scientific Research Applications
3,3'-PDC has a variety of potential applications in research and laboratory experiments. It can be used to study the effects of chemical compounds on cells, as it is not toxic and does not interfere with cellular processes. It can also be used as a model compound for studying the effects of other compounds on cells. Additionally, it can be used to study the effects of drugs on cells, as it can be used to monitor the activity of drugs and their effects on cells.
properties
IUPAC Name |
3-[4-(3-carboxy-1-adamantyl)phenyl]adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O4/c29-23(30)27-11-17-5-18(12-27)8-25(7-17,15-27)21-1-2-22(4-3-21)26-9-19-6-20(10-26)14-28(13-19,16-26)24(31)32/h1-4,17-20H,5-16H2,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFRJUCYLOQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)(C6)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[4-(3-chloro-4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B2615449.png)

![4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2615454.png)
![N-(2-ethoxybenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2615455.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2615458.png)
![1-[4-(2-Hydroxyethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-1-yl]prop-2-en-1-one](/img/structure/B2615460.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2615463.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2615464.png)



![4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2615470.png)
